molecular formula C18H18BrN5O B2918847 5-amino-N-(2-bromo-4-methylphenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide CAS No. 899981-93-2

5-amino-N-(2-bromo-4-methylphenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide

Cat. No. B2918847
CAS RN: 899981-93-2
M. Wt: 400.28
InChI Key: IQQFZXXLWNQYJJ-UHFFFAOYSA-N
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Description

5-amino-N-(2-bromo-4-methylphenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18BrN5O and its molecular weight is 400.28. The purity is usually 95%.
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Scientific Research Applications

Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds

The 5-amino-1,2,3-triazole-4-carboxylic acid molecule serves as a key precursor for the preparation of collections of peptidomimetics or biologically active compounds based on the triazole scaffold. A study by Ferrini et al. (2015) developed a ruthenium-catalyzed cycloaddition protocol to synthesize protected versions of this triazole amino acid, overcoming challenges such as the Dimroth rearrangement. This approach facilitated the creation of triazole-containing dipeptides and triazoles active as HSP90 inhibitors, demonstrating the molecule's utility in generating structurally diverse and biologically significant compounds (Ferrini et al., 2015).

Antimicrobial Activities of Triazole Derivatives

Bektaş et al. (2007) explored the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives. Starting from various ester ethoxycarbonylhydrazones, the study synthesized novel compounds, including those featuring triazole moieties, and evaluated their antimicrobial properties. Some compounds exhibited good or moderate activities against tested microorganisms, highlighting the potential of triazole derivatives in antimicrobial drug development (Bektaş et al., 2007).

Synthesis and Evaluation as PNPase Inhibitors

Sanghvi et al. (1988) synthesized 5-amino and related derivatives of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine, evaluating their activities as inhibitors of purine nucleoside phosphorylase (PNPase). This study underscores the potential of triazole derivatives in therapeutic applications, particularly in targeting enzymes crucial for cellular metabolism (Sanghvi et al., 1988).

Catalyst- and Solvent-free Synthesis for Fries Rearrangement

Moreno-Fuquen et al. (2019) developed an efficient, catalyst- and solvent-free method for the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide through a microwave-assisted Fries rearrangement. This study presents a novel synthetic route that could be applied in the preparation of various triazole derivatives, demonstrating the versatility of such compounds in chemical synthesis (Moreno-Fuquen et al., 2019).

properties

IUPAC Name

5-amino-N-(2-bromo-4-methylphenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN5O/c1-11-7-8-15(14(19)9-11)21-18(25)16-17(20)24(23-22-16)10-13-6-4-3-5-12(13)2/h3-9H,10,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQFZXXLWNQYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3C)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N-(2-bromo-4-methylphenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide

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